4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

Catalog No.
S6730090
CAS No.
2640949-36-4
M.F
C17H20N4OS
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]pi...

CAS Number

2640949-36-4

Product Name

4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

IUPAC Name

5-methyl-3-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,2-oxazole

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H20N4OS/c1-12-4-3-5-15-16(12)18-17(23-15)21-8-6-20(7-9-21)11-14-10-13(2)22-19-14/h3-5,10H,6-9,11H2,1-2H3

InChI Key

IWMDXPREFUBWEO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NOC(=C4)C

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NOC(=C4)C

The exact mass of the compound 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is 328.13578245 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound characterized by its unique structural features. It consists of a benzothiazole moiety substituted with a piperazine ring, which in turn is linked to a 5-methyl-1,2-oxazole group. The molecular formula for this compound is C17H22N4OC_{17}H_{22}N_{4}O, and it exhibits a variety of functional groups that contribute to its chemical and biological properties.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Wearing personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated area.
  • Following safe laboratory practices for handling chemicals.

If you encounter this compound in a research setting, always refer to the specific safety data sheet (SDS) provided by the supplier.

  • Benzothiazole:
  • Piperazine:
  • Oxazole:
  • Hydrogen bonding:
  • Aromaticity:
  • Nucleophilic substitution:
  • Acid-base reaction:
  • Personal protective equipment:
Typical of its functional groups. For instance, the piperazine ring can participate in nucleophilic substitutions due to the presence of nitrogen atoms, while the oxazole group may engage in electrophilic aromatic substitution reactions. Additionally, the benzothiazole structure can act as a nucleophile or electrophile depending on the reaction conditions.

Research indicates that compounds similar to 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant biological activities, particularly antimicrobial and antifungal properties. The presence of the benzothiazole and piperazine moieties is often associated with enhanced pharmacological effects, making such compounds potential candidates for drug development targeting various infections and diseases.

The synthesis of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Oxazole Ring: Starting from appropriate precursors such as 5-methyl-1,2-amino oxazole derivatives.
  • Piperazine Attachment: The oxazole derivative is then reacted with a piperazine compound under suitable conditions (e.g., using coupling agents or acid activation).
  • Benzothiazole Formation: Finally, the benzothiazole core can be constructed via cyclization reactions involving thioketones or thioamides.

These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

The compound has potential applications in medicinal chemistry, particularly in developing new antimicrobial agents. Its unique structure allows for modifications that could enhance its efficacy or reduce toxicity. Additionally, it may serve as a lead compound for further drug development targeting specific biological pathways.

Studies on the interactions of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole with various biological targets are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Testing: Conducting assays to determine the biological activity against bacterial or fungal strains.
  • Molecular Docking Studies: Utilizing computational methods to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole. These include:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazoleBenzothiazole + PiperazineKnown for neuroactive properties
5-MethylbenzothiazoleSimplified benzothiazoleExhibits lower bioactivity
4-Methyl-N-{4-[5-(methylthio)-1,2-thiazol-3-y]phenyl}benzenesulfonamideSulfonamide derivativePotent antimicrobial activity

These compounds highlight the uniqueness of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole due to its specific combination of piperazine and oxazole functionalities alongside the benzothiazole core. This unique structural combination may lead to distinctive biological activities not observed in simpler analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

328.13578245 g/mol

Monoisotopic Mass

328.13578245 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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